2,6-dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide
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Overview
Description
2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro and trifluoromethyl groups attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(trifluoromethyl)pyridine-2-methanamine. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound is believed to affect certain proteins or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Fluopicolide: A fungicide with a similar structure, used to control diseases in agriculture.
Other Trifluoromethyl Compounds: Various trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness: 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide stands out due to its specific combination of dichloro and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H9Cl2F3N2O |
---|---|
Molecular Weight |
349.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[[4-(trifluoromethyl)pyridin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(16)12(10)13(22)21-7-9-6-8(4-5-20-9)14(17,18)19/h1-6H,7H2,(H,21,22) |
InChI Key |
VEQRKFPNIAWQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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